2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both benzothiazine and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
- 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-indene-1,3(2H)-dione stands out due to its unique combination of benzothiazine and indene structures
Properties
CAS No. |
918647-38-8 |
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Molecular Formula |
C17H9NO3S |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(4-oxo-1,3-benzothiazin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H9NO3S/c19-14-9-5-1-2-6-10(9)15(20)13(14)17-18-16(21)11-7-3-4-8-12(11)22-17/h1-8,13H |
InChI Key |
GUNJUBOOKDIIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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